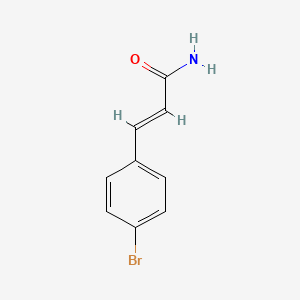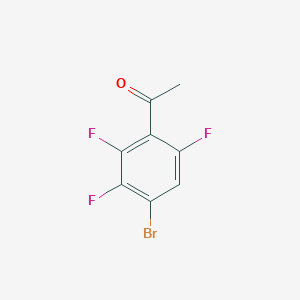
1-(4-Bromo-2,3,6-trifluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is a chemical compound with the CAS Number: 1523271-90-0 . It has a molecular weight of 253.02 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is 1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Protective Group Applications
- The synthesis of various bromo-phenyl ethanones, similar to 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone, has been explored for their effectiveness as chemical protective groups. These compounds have shown high yields and effectiveness in halogen-exchange reactions and esterification processes, demonstrating their utility in chemical synthesis (Li Hong-xia, 2007).
Electrophilic Bromination in Organic Synthesis
- Research on α-monobromination of alkylaryl ketones, a category that includes compounds like 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone, has shown that using ionic liquids as bromine sources can be highly efficient. This process is simple, regioselective, and offers good yields, indicating its significance in organic synthesis (W. Ying, 2011).
Catalysis in Asymmetric Reduction of Ketones
- A study focusing on the asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone, used a polymethacrylate catalyst. This research demonstrates the potential of using these compounds in catalyzing the production of enantioenriched secondary alcohols, contributing to the field of asymmetric synthesis (T. H. K. Thvedt et al., 2011).
Computational Studies in Organic Chemistry
- Computational studies have been conducted on the reactions between imidazole and derivatives of 2-bromo-1-arylethanones, which includes compounds structurally similar to 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone. These studies use Density Functional Theory calculations to understand the reactions better, providing insights into the theoretical aspects of organic chemistry (T. Erdogan & F. Erdoğan, 2019).
Synthesis of Novel Organic Compounds
- Research has been conducted on the synthesis of various novel organic compounds using bromo-arylethanone derivatives. This includes the creation of thiazole, thiophene, and thienopyrimidine derivatives, demonstrating the versatility of bromo-arylethanones in synthesizing a wide range of organic compounds (S. Hessien et al., 2009).
Antimicrobial and Antitumor Studies
- Some studies have explored the antimicrobial and antitumor activities of compounds derived from bromo-arylethanones. This research has shown that these compounds can exhibit a broad range of antitumor activities and might be effective against various bacterial and fungal strains, indicating potential biomedical applications (R. Ramadan et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-bromo-2,3,6-trifluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLWYEZZGODNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1F)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

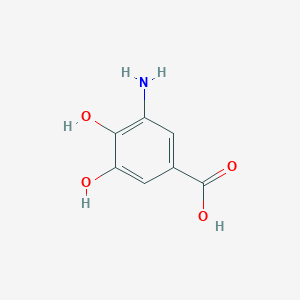
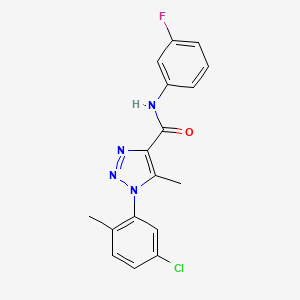
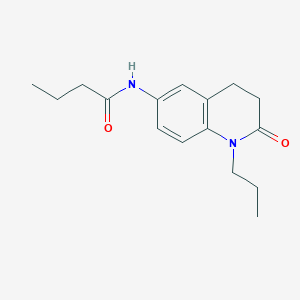
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
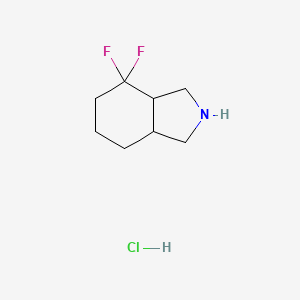
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)
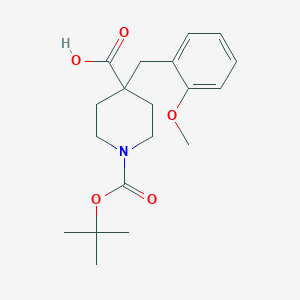
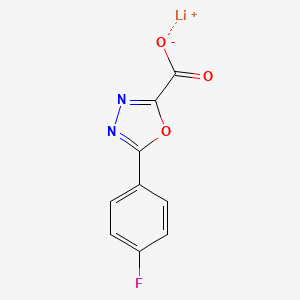
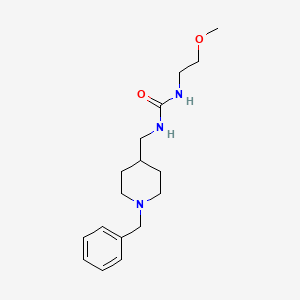
![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)
